molecular formula C14H14ClNO B15092522 4-Chloro-3'-ethoxy-biphenyl-2-ylamine

4-Chloro-3'-ethoxy-biphenyl-2-ylamine

Cat. No.: B15092522
M. Wt: 247.72 g/mol
InChI Key: PTSBGVNBKUIHHK-UHFFFAOYSA-N
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Description

4-Chloro-3'-ethoxy-biphenyl-2-ylamine is a biphenyl derivative featuring a chloro substituent at the 4-position, an ethoxy group at the 3'-position, and an amine functional group at the 2-position. This compound’s structure combines aromatic and amine functionalities, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

5-chloro-2-(3-ethoxyphenyl)aniline

InChI

InChI=1S/C14H14ClNO/c1-2-17-12-5-3-4-10(8-12)13-7-6-11(15)9-14(13)16/h3-9H,2,16H2,1H3

InChI Key

PTSBGVNBKUIHHK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3’-ethoxy-biphenyl-2-ylamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-3’-ethoxy-biphenyl-2-ylamine may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for the successful industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’-ethoxy-biphenyl-2-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as hydroxide ions or alkoxide ions are used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.

    Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted biphenyl derivatives, while oxidation of the amine group can produce nitro compounds.

Scientific Research Applications

4-Chloro-3’-ethoxy-biphenyl-2-ylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3’-ethoxy-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl core can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Key Functional Groups Substituents
This compound Amine, chloro, ethoxy Biphenyl backbone
4-Chloro-3,5-dimethylphenol (PCMX) Phenol, chloro, methyl Monocyclic aromatic
3-(4-chlorophenyl)aniline Amine, chloro Biphenyl backbone (without ethoxy group)

Key Observations :

  • Unlike PCMX (a phenol), the amine group in the target compound may confer basicity and reactivity with acids or oxidizing agents .

Physicochemical Properties

Property This compound (Inferred) 4-Chloro-3,5-dimethylphenol (PCMX) 3-(4-chlorophenyl)aniline
State at Room Temp Likely solid Solid Solid (likely)
Melting Point ~100–150°C (estimated) 114–116°C Not reported
Water Solubility Low (due to lipophilic groups) Slightly soluble Low
Molecular Weight ~263.7 g/mol 156.61 g/mol 218.67 g/mol

Notes:

Key Findings :

  • PCMX is a known skin irritant and sensitizer, with regulatory warnings against aquatic exposure .

Regulatory and Handling Considerations

Aspect This compound 4-Chloro-3,5-dimethylphenol (PCMX) 3-(4-chlorophenyl)aniline
Regulatory Status Likely regulated under TSCA/REACH Listed in TSCA, DSL, EINECS No specific restrictions
Handling Precautions PPE: Gloves, goggles, respiratory protection Avoid inhalation/skin contact Fresh air ventilation required
Waste Disposal Treat as hazardous waste Follow local regulations Not specified

Insights :

  • PCMX is widely regulated due to its use in disinfectants and biocides, whereas biphenyl amines may fall under general industrial chemical guidelines .

Biological Activity

4-Chloro-3'-ethoxy-biphenyl-2-ylamine is an organic compound with the molecular formula C14H14ClNO, characterized by a chloro group at the 4-position, an ethoxy group at the 3'-position, and an amine group at the 2-position. This compound has garnered attention for its potential applications in biological research, particularly in the development of fluorescent dyes and as a building block for more complex organic molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The amine group can form hydrogen bonds, influencing the structure and function of proteins. Additionally, the biphenyl core can engage in π-π interactions with aromatic residues in proteins, potentially affecting their activity and stability.

Applications in Biological Research

Fluorescent Dyes : One of the notable applications of this compound is in the development of fluorescent dyes for labeling biological molecules. These dyes are critical for various imaging techniques in cellular biology and biochemistry.

Anticancer Activity : Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on related nitro-containing ligands have shown significant activity against various cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
4-Chloro-biphenyl-2-ylamineChloro and amine groupsModerate antibacterial activity
4-Ethoxy-biphenyl-2-ylamineEthoxy and amine groupsLimited biological studies
4-Chloro-3'-methoxy-biphenyl-2-ylamineChloro and methoxy groupsAnticancer activity noted

Case Studies

  • Antibacterial Activity : In studies involving related compounds, significant antibacterial activity was observed against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported around 39 µg/L for some derivatives, indicating potential for antibiotic development .
  • Anticancer Studies : Complexes involving biphenyl derivatives have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves binding to DNA and interfering with replication processes, akin to established chemotherapeutic agents like cisplatin .

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